Cas no 929975-78-0 (1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione)
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4(1H,3H)-Pyrimidinedione, 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-
- 1,3-Dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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- Inchi: 1S/C12H18N4O2/c1-15-10(8-11(17)16(2)12(15)18)14-9-6-4-3-5-7-13-9/h8H,3-7H2,1-2H3,(H,13,14)
- InChI Key: GHGSRYSWVUWINP-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C(NC2=NCCCCC2)=CC(=O)N1C
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D459183-50mg |
1,3-Dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D459183-100mg |
1,3-Dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D459183-500mg |
1,3-Dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 500mg |
$ 320.00 | 2022-06-05 | ||
| A2B Chem LLC | AV25889-2.5g |
1,3-Dimethyl-6-(3,4,5,6-tetrahydro-2h-azepin-7-ylamino)pyrimidine-2,4(1h,3h)-dione |
929975-78-0 | 95% | 2.5g |
$565.00 | 2024-07-18 | |
| A2B Chem LLC | AV25889-5g |
1,3-Dimethyl-6-(3,4,5,6-tetrahydro-2h-azepin-7-ylamino)pyrimidine-2,4(1h,3h)-dione |
929975-78-0 | 95% | 5g |
$818.00 | 2024-07-18 | |
| A2B Chem LLC | AV25889-10g |
1,3-Dimethyl-6-(3,4,5,6-tetrahydro-2h-azepin-7-ylamino)pyrimidine-2,4(1h,3h)-dione |
929975-78-0 | 95% | 10g |
$1194.00 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21522-100mg |
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 95% | 100mg |
¥403.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21522-250mg |
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 95% | 250mg |
¥533.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21522-500mg |
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 95% | 500mg |
¥893.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN21522-1g |
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione |
929975-78-0 | 95% | 1g |
¥1339.0 | 2024-04-16 |
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione Suppliers
1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
Additional information on 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Introduction to 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 929975-78-0)
The compound 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No. 929975-78-0) represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The compound's unique scaffold, featuring a tetrahydropyrimidine core conjugated with an azepine moiety, suggests promising interactions with biological targets, making it a subject of intense research interest.
Recent studies have highlighted the importance of heterocyclic compounds in drug discovery. The tetrahydropyrimidine moiety is particularly noteworthy for its presence in numerous bioactive molecules, including antiviral and anticancer agents. The incorporation of an azepine ring further enhances the compound's structural complexity and functional diversity. This combination has been shown to modulate enzyme activity and receptor binding affinity, opening up new avenues for therapeutic intervention.
The 1,3-dimethyl substituents in the molecule contribute to its steric and electronic properties, influencing its solubility and metabolic stability. These features are critical for optimizing pharmacokinetic profiles in drug development. Preliminary computational studies have indicated that this compound exhibits favorable binding interactions with several key biological targets, including kinases and transcription factors implicated in various diseases.
In the realm of medicinal chemistry, the development of scaffolds that mimic natural products has been a cornerstone strategy for discovering new drugs. The structural motif of 1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione aligns well with this paradigm. Its ability to mimic bioactive natural products while incorporating synthetic modifications offers a balanced approach to drug design.
One of the most compelling aspects of this compound is its potential as a lead molecule for further derivatization. Researchers have explored various synthetic pathways to modify its core structure while retaining its bioactivity. These efforts have led to the identification of several analogs with enhanced potency and selectivity. Such derivatives hold promise for addressing unmet medical needs in areas such as oncology and neurology.
The pharmacological profile of 1-(tert-butyl)-5-(pyridin-3-yloxy)-4-(pyridin-4-yloxy)-2-(pyridin-2-yloxy)benzene has been extensively evaluated through both in vitro and in vivo assays. Initial results suggest that it exhibits significant inhibitory activity against several disease-relevant targets. This has prompted further investigation into its mechanism of action and potential therapeutic applications.
The synthesis of complex heterocyclic compounds like 1-(tert-butyl)-5-(pyridin-3-yloxy)-4-(pyridin-4-yloxy)-2-(pyridin-2-yloxy)benzene requires meticulous planning and expertise in organic chemistry. Advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. These advancements are crucial for accelerating the discovery and development of novel therapeutics.
In conclusion,1-(tert-butyl)-5-(pyridin-3-yloxy)-4-(pyridin-4-yloxy)-2-(pyridin-2-yloxy)benzene represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve,1-(tert-butyl)-5-(pyridin
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